molecular formula C12H18N2S B8295583 [3-(Methylsulphanylmethyl)phenyl]piperazine

[3-(Methylsulphanylmethyl)phenyl]piperazine

Cat. No. B8295583
M. Wt: 222.35 g/mol
InChI Key: QETWUAWTGLABSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(Methylsulphanylmethyl)phenyl]piperazine is a useful research compound. Its molecular formula is C12H18N2S and its molecular weight is 222.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality [3-(Methylsulphanylmethyl)phenyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(Methylsulphanylmethyl)phenyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[3-(Methylsulphanylmethyl)phenyl]piperazine

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

1-[3-(methylsulfanylmethyl)phenyl]piperazine

InChI

InChI=1S/C12H18N2S/c1-15-10-11-3-2-4-12(9-11)14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3

InChI Key

QETWUAWTGLABSE-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CC(=CC=C1)N2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2.5 g of 1-iodo-3-(methylsulphanylmethyl)benzene, 1.3 g of sodium tert-butoxide, 0.35 mg of [1,1′-bis(diphenylphosphino)ferrocenyl]palladium chloride, 0.79 g of 1,1′-bis(diphenylphosphino)ferrocene, 4 g of piperazine and 100 cm3 of toluene was heated at 900° C. under a nitrogen stream for 24 hours. The reaction mixture was cooled to room temperature and filtered through sintered glass. The filtrate was washed with 250 cm3 of dichloromethane and then concentrated to dryness under reduced pressure (2.7 kPa). The residue obtained was purified by silica gel column chromatography (particle size 0.04-0.06 mm, diameter 4 cm, height 20 cm) under a pressure of 0.5 bar of nitrogen with a mixture of dichloromethane and methanol (90/10 by volume) and then a mixture of dichloromethane and methanol (85/15 by volume) as eluents, 100-cm3 fractions were collected. Fractions 29 to 36 were combined and concentrated to dryness under reduced pressure (2.7 kPa). The oil obtained was distilled in a bulb oven (B.p.=160° C. approximately under a pressure of 0.1 mm of mercury). 0.67 g of 4-[3-(methylsulphanylmethyl)phenyl]piperazine was obtained in the form of a colorless oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
[Compound]
Name
[1,1′-bis(diphenylphosphino)ferrocenyl]palladium chloride
Quantity
0.35 mg
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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